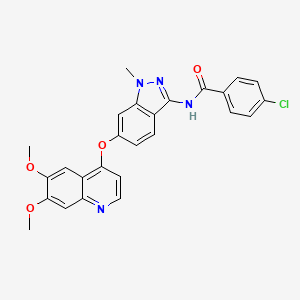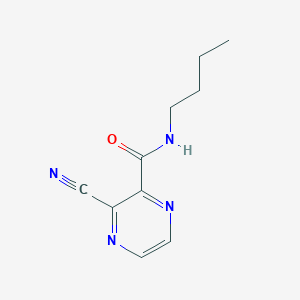
N-butyl-3-cyanopyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-cyanopyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-cyanopyrazine-2-carboxamide typically involves the amidation of pyrazine-2-carboxylic acid derivatives. One common method is the reaction of pyrazine-2-carboxylic acid with butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-3-cyanopyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
N-butyl-3-cyanopyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Medicine: Research has indicated its potential use in treating tuberculosis and other bacterial infections.
Industry: It is used in the development of agrochemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of N-butyl-3-cyanopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme InhA, which is crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . The compound’s structure allows it to form key interactions with the active site of the enzyme, enhancing its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzylpyrazine-2-carboxamide
- 3-aminopyrazine-2-carboxamide
- N-phenylpyrazine-2-carboxamide
Uniqueness
N-butyl-3-cyanopyrazine-2-carboxamide stands out due to its unique butyl and nitrile substituents, which confer distinct chemical and biological properties. Compared to N-benzylpyrazine-2-carboxamide, it has shown higher antimicrobial activity against certain bacterial strains . Its structural features also allow for more versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
N-butyl-3-cyanopyrazine-2-carboxamide |
InChI |
InChI=1S/C10H12N4O/c1-2-3-4-14-10(15)9-8(7-11)12-5-6-13-9/h5-6H,2-4H2,1H3,(H,14,15) |
Clé InChI |
CEPDGIQZTSWRLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=NC=CN=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


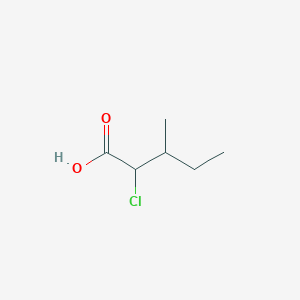

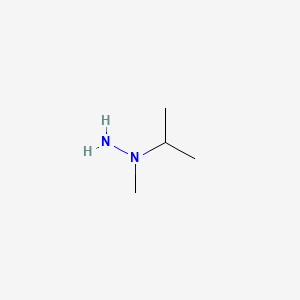
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
![1,3,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one](/img/structure/B13893723.png)
![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
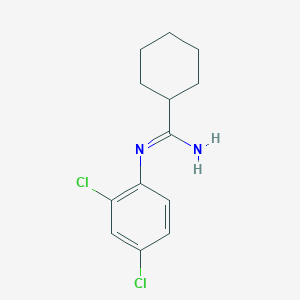
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)

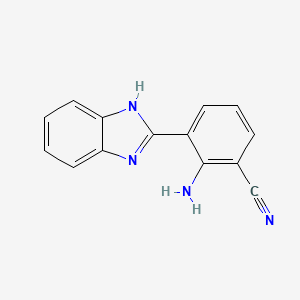
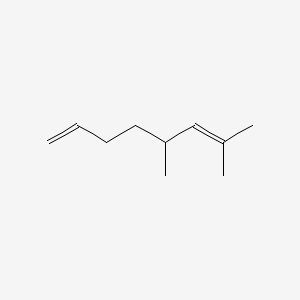
![N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13893752.png)
![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)
